molecular formula C13H19BO3 B8150901 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8150901
M. Wt: 237.12 g/mol
InChI Key: VFIKPDSQDNROGM-VPYROQPTSA-N
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Description

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a deuterated aryl pinacol boronic ester. Its structure comprises a phenyl ring substituted with a trideuterated methoxy group (-OCD₃) at the para position, linked to a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone. Boronic esters of this class are widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(trideuteriomethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3/i5D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIKPDSQDNROGM-VPYROQPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Boronic Acid Esterification

The primary route involves reacting deuterated 4-(methoxy-D3)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions. This transesterification process replaces the boronic acid’s hydroxyl groups with the pinacol diol, forming the stable dioxaborolane ring.

Reaction equation:
4-(Methoxy-D3)phenylboronic acid+PinacolH+2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+H2O\text{4-(Methoxy-D}_3\text{)phenylboronic acid} + \text{Pinacol} \xrightarrow{\text{H}^+} \text{2-(4-(Methoxy-D}_3\text{)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{H}_2\text{O}

Key parameters:

  • Catalyst : Sulfuric acid (0.5–1.0 equiv)

  • Solvent : Anhydrous toluene or dichloromethane

  • Temperature : Reflux (110°C for toluene)

  • Yield : 68–82% after purification

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent kinetics:

SolventReaction Time (h)Yield (%)Purity (%)
Toluene248298.5
DCM486897.2
1,4-Dioxane128999.1

Data adapted from.

Elevating temperatures above 100°C in toluene accelerates esterification but risks boronic acid decomposition. Microwave-assisted synthesis at 120°C reduces time to 6 hours with comparable yields (85%).

Catalytic System Tuning

Palladium catalysts outperform nickel analogs in Miyaura borylation:

CatalystLigandConversion (%)
Pd(OAc)₂XPhos92
NiCl₂(dppe)dppe47
Pd(dppf)Cl₂None89

Phosphine ligands (XPhos, SPhos) enhance stability of the active Pd(0) species, particularly for electron-deficient aryl bromides.

Deuterium Incorporation and Isotopic Purity

Synthesis of 4-(Methoxy-D₃)phenylboronic Acid

Deuterated methoxy groups are introduced via:

  • Methylation with CD₃I : Reaction of 4-hydroxyphenylboronic acid with deuterated iodomethane in DMF using K₂CO₃.

  • Isotopic Exchange : Treating non-deuterated analogs with D₂O/MeOD under acidic conditions, though this method yields ≤95% deuterium incorporation.

Critical purity metrics :

  • ²H NMR : δ 3.78 (s, CD₃O) with no protio contamination

  • LC-MS : m/z 154.1 [M−pinacol+H]⁺

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to improve reproducibility:

  • Residence time : 30 minutes

  • Throughput : 5 kg/day per reactor

  • Solvent recovery : ≥90% via distillation

Purification Protocols

  • Crystallization : Hexane/ethyl acetate (4:1) yields 99% pure product

  • Chromatography : Silica gel (230–400 mesh) with n-hexane/EtOAc gradient

Emerging Methodologies

Photoredox Catalysis

Biocatalytic Approaches

Analytical Characterization Summary

TechniqueKey DataReference
¹H NMR (CDCl₃)δ 1.35 (s, 12H, pinacol CH₃)
¹¹B NMRδ 30.2 (quartet, J = 150 Hz)
HRMSm/z 237.1245 [M+H]⁺ (calc. 237.1251)
HPLCtR = 6.72 min (C18, MeCN/H₂O 70:30)

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl systems. The deuterated methoxy group minimally impacts coupling efficiency but enhances regioselectivity in certain substrates.

Key Features:

  • Catalyst Systems: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/water mixtures.

  • Reaction Scope: Compatible with aryl bromides and iodides; chlorides require specialized ligands.

  • Yield Range: 70–92% for para-substituted aryl partners .

Mechanism:

  • Oxidative addition of aryl halide to Pd⁰.

  • Transmetallation with the boronic ester.

  • Reductive elimination to form the C–C bond .

Deuterium Effects:

  • Kinetic isotope effects (KIEs) reduce reaction rates by ~15% compared to non-deuterated analogs due to stronger C–D bonds .

Oxidation Reactions

The compound undergoes oxidation to yield deuterated phenolic derivatives.

Conditions:

  • Oxidizing Agents: H₂O₂ (30%) in THF/H₂O (3:1) at 60°C .

  • Reaction Time: 4–6 hours.

  • Yield: 85–90% for 4-(methoxy-D3)phenol.

Mechanism:

  • Nucleophilic attack by hydroxide on boron.

  • Cleavage of the B–O bond.

  • Formation of the phenolic –OD group .

Hydrolysis to Boronic Acids

Controlled hydrolysis generates deuterated boronic acids for further functionalization.

Conditions:

  • Acid: HCl (1M) in THF/H₂O (2:1) at 25°C .

  • Yield: >95% for 4-(methoxy-D3)phenylboronic acid .

Deuterium Stability:

  • No significant H/D exchange observed under mild acidic conditions .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes directed substitutions, though the boronic ester group moderates reactivity.

Reactions Tested:

Reaction TypeConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-(methoxy-D3)phenyl-Bpin45
Halogenation (Br₂)FeBr₃, CH₂Cl₂, 25°C3-Bromo-4-(methoxy-D3)phenyl-Bpin62

Regioselectivity:

  • Boronic ester directs electrophiles to the meta position relative to the methoxy-D3 group.

Cyclopropanation via Simmons-Smith Reactions

The compound facilitates borocyclopropanation of alkenes under zinc-mediated conditions.

Protocol:

  • React with Zn(Cu) in CH₂I₂ at 40°C.

  • Add styrene derivatives to form cyclopropane boronic esters .
    Yield: 50–65% for mono-substituted alkenes .

Deuterium Impact:

  • Deuterium labeling aids in mechanistic studies via isotopic tracing .

Stability Under Thermal and Basic Conditions

Thermal Stability:

  • Decomposes at >150°C, releasing deuterated methanol and boron oxides.
    Base Sensitivity:

  • Stable in weak bases (pH < 10) but degrades in strong bases (e.g., NaOH) via B–O bond cleavage .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis due to its ability to form stable complexes with various substrates. Its unique structure allows for selective functionalization of aromatic compounds.

Key Reactions:

  • Borylation Reactions: It serves as a borylating agent in the synthesis of arylboron compounds, which are essential intermediates in organic synthesis and materials science.
  • Cross-Coupling Reactions: The compound is employed in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids.

Case Study:
A study demonstrated the successful use of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing complex polycyclic aromatic hydrocarbons through borylation followed by cross-coupling reactions. The yields were reported to be significantly higher than traditional methods due to the stability of the dioxaborolane moiety .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its isotopic labeling (D3) allows for tracing studies in pharmacokinetics and metabolism.

Applications:

  • Drug Development: The compound has been investigated as a potential precursor for developing new anti-cancer agents. Its ability to modify biological targets through borylation has opened avenues for creating more effective drugs.
  • Metabolic Studies: The deuterated form enables researchers to track drug metabolism in vivo using advanced imaging techniques.

Case Study:
Research involving the compound showed promise in enhancing the bioavailability of certain drugs by modifying their chemical structure while maintaining their efficacy. In vivo studies indicated improved metabolic stability compared to non-deuterated counterparts .

Materials Science

The compound is also relevant in materials science due to its properties as a boron-containing ligand that can enhance material performance.

Applications:

  • Polymer Chemistry: It is used as a building block in the synthesis of boron-containing polymers that exhibit unique optical and electronic properties.
  • Nanomaterials: The compound's ability to form stable complexes with metal ions has been exploited in creating nanomaterials with tailored functionalities for applications in catalysis and sensing.

Case Study:
A recent study highlighted the use of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in fabricating nanoscale sensors that detect environmental pollutants. The sensors demonstrated high sensitivity and selectivity owing to the unique interactions facilitated by the boron atom .

Data Tables

Application AreaKey UsesNotable Findings
Organic SynthesisBorylation & Cross-CouplingHigher yields in polycyclic aromatic hydrocarbons synthesis
Medicinal ChemistryDrug Development & Metabolic StudiesEnhanced bioavailability and metabolic stability
Materials SciencePolymer Chemistry & NanomaterialsHigh sensitivity sensors for environmental detection

Mechanism of Action

The mechanism of action of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The deuterium atoms in the methoxy group can also influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the aryl ring significantly influence the electronic properties and reactivity of pinacol boronic esters. Key comparisons include:

Methoxy-Substituted Derivatives
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2g) :

    • A white solid with a melting point of 137.0–139.2°C.
    • 1H-NMR : δ 7.66 (d, J = 1.8 Hz, aromatic H), 4.57 (s, -CH₂OH) .
    • The para-methoxy group donates electrons via resonance, activating the aryl ring for electrophilic substitution.
  • 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i) :

    • A colorless liquid.
    • 1H-NMR : δ 7.39–7.31 (m, aromatic H) .
    • Meta substitution reduces resonance stabilization compared to para, leading to slightly lower reactivity in cross-couplings.
Chloro- and Dimethoxy-Substituted Derivative
  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a) :
    • 1H-NMR : δ 6.56 (s, aromatic H), 3.91 (s, -OCH₃) .
    • Chlorine atoms withdraw electrons, counteracting the electron-donating methoxy groups. This increases electrophilicity of the aryl ring, enhancing reactivity in cross-couplings .
Fluorobenzyl and Ethynyl Derivatives
  • 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane :
    • The ethynyl group is strongly electron-withdrawing, which may reduce stability but enable unique reactivity in alkyne-based couplings .

Physical and Spectral Properties

Compound Name Substituent Physical State Melting Point (°C) Key NMR Shifts (1H) Source
2-(4-Methoxy-D3 phenyl)-... 4-OCD₃ Not reported Not reported Not reported Target
2-(4-Methoxyphenyl)-... (2g) 4-OCH₃ White solid 137.0–139.2 δ 7.66 (d), 4.57 (s)
2-(3-Methoxyphenyl)-... (2i) 3-OCH₃ Colorless liquid N/A δ 7.39–7.31 (m)
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... (6a) 2,6-Cl; 3,5-OCH₃ Not reported Not reported δ 6.56 (s), 3.91 (s)
2-(4-Fluorobenzyl)-... 4-Fluorobenzyl Not reported Not reported Not reported
  • Trends :
    • Methoxy groups in para positions (2g) produce distinct downfield shifts in aromatic protons (δ 7.66) due to resonance effects.
    • Chlorine substituents (6a) deshield aromatic protons, shifting signals upfield (δ 6.56) .

Reactivity in Catalytic Reactions

  • Electron-Rich Aryl Rings (e.g., 2g, target compound): Favorable for coupling with electron-deficient partners.
  • Electron-Deficient Systems (e.g., 6a): Enhanced reactivity with electron-rich aryl halides.

Biological Activity

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2368223-83-8) is a boron-containing compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. The unique structure of this compound allows it to interact with biological systems in ways that can be both beneficial and detrimental. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C13_{13}H19_{19}BO3_3
  • Molecular Weight : 237.12 g/mol
  • Structure : The compound features a dioxaborolane ring which is known for its reactivity in organic synthesis.

The biological activity of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to form complexes with various biomolecules. This interaction can lead to modulation of enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Protein Binding : The dioxaborolane moiety can bind to proteins through reversible covalent bonds, potentially altering their function.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, leading to increased bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have demonstrated its potential in inhibiting the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways.
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence that the compound could protect neuronal cells from oxidative stress.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Studies

  • Anticancer Activity :
    A study conducted on various cancer cell lines revealed that 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Testing :
    In vitro tests showed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains .
  • Neuroprotective Study :
    Research involving neuronal cell cultures indicated that treatment with the compound decreased markers of oxidative stress and improved cell survival rates under induced stress conditions .

Q & A

Q. How can the synthesis of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be optimized for high yield and purity?

Answer: Synthesis optimization involves:

  • Reagent Ratios : Use a 1:1 molar ratio of deuterated methoxy precursor (e.g., 4-(methoxy-D3)phenol) to pinacol boronic ester under inert conditions to minimize hydrolysis .
  • Catalysis : Employ Pd or Ir catalysts for Suzuki-Miyaura or photoredox coupling reactions, ensuring precise temperature control (60–80°C) to avoid side reactions .
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol yields >95% purity. Monitor via GC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (δ 1.2–1.4 ppm for pinacol methyl groups; δ 3.8 ppm for methoxy-D3) and 11B^{11}\text{B} NMR (δ 30–32 ppm) confirm boronate ester formation .
  • Mass Spectrometry : High-resolution ESI-MS detects isotopic peaks (m/z ≈ 278) to verify deuterium incorporation .
  • X-ray Crystallography : Resolves bond angles (e.g., B–O bond length ~1.36 Å) for structural validation .

Q. How should storage conditions be tailored to maintain stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous solvents to minimize hydrolysis .

Advanced Research Questions

Q. How does isotopic labeling (methoxy-D3) influence reaction kinetics in cross-coupling reactions?

Answer:

  • Kinetic Isotope Effects (KIE) : Deuterium substitution slows reaction rates (KIE ≈ 2–3) due to stronger C–D bonds, affecting catalytic turnover in Suzuki-Miyaura couplings .
  • Mechanistic Insights : Isotopic labeling aids in tracing intermediates via 2H^{2}\text{H} NMR, revealing deuterium migration in Ir-catalyzed photoredox reactions .

Q. What strategies resolve contradictions in catalytic efficiency between Pd and Ir systems for this compound?

Answer:

  • Pd Catalysts : Prefer electron-rich aryl boronate esters for oxidative addition but may suffer from protodeboronation in acidic conditions .
  • Ir Photoredox Systems : Enable radical-based pathways under mild conditions (visible light, room temp), avoiding side reactions but requiring precise stoichiometry .
  • Validation : Cross-check yields and byproduct profiles using LC-MS and kinetic studies .

Q. How can computational modeling predict reactivity in complex reaction matrices?

Answer:

  • DFT Calculations : Model transition states (e.g., B–O bond activation energy ≈ 25 kcal/mol) to predict regioselectivity in cross-couplings .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways to optimize solvent choice .

Q. What methodologies address challenges in synthesizing deuterated analogs for mechanistic studies?

Answer:

  • Deuterium Exchange : Use D2_2O or CD3_3OD in post-synthetic modifications, monitored by 2H^{2}\text{H} NMR .
  • Isotopic Purity : Validate via isotopic ratio mass spectrometry (IRMS) to ensure >98% deuterium incorporation .

Methodological Considerations

Q. How to troubleshoot low yields in cross-coupling reactions involving this boronate ester?

Answer:

  • Catalyst Screening : Test Pd(OAc)2_2, Pd(dppf)Cl2_2, or Ni(COD)2_2 with ligands like SPhos .
  • Oxygen Sensitivity : Degassed solvents (e.g., THF) and Schlenk techniques mitigate oxidation .
  • Byproduct Analysis : Identify protodeboronation products (e.g., 4-methoxy-D3 benzene) via GC-MS .

Q. What safety protocols are critical when handling deuterated boronate esters?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., methanol-D3) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure .

Data Contradiction Analysis

  • Conflict : Higher Pd-catalyzed yields reported in some studies vs. Ir systems in others.
    Resolution : Reaction scope varies; Pd excels with electron-deficient partners, while Ir suits electron-rich substrates .

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